1-Boc-4-(4-Nitrobenzyl)piperazine is classified as an organic compound within the broader category of heterocycles, specifically nitrogen-containing heterocycles. It is often utilized in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals.
The synthesis of 1-Boc-4-(4-Nitrobenzyl)piperazine typically involves several key steps:
The molecular structure of 1-Boc-4-(4-Nitrobenzyl)piperazine can be described as follows:
1-Boc-4-(4-Nitrobenzyl)piperazine can participate in various chemical reactions:
The mechanism of action for 1-Boc-4-(4-Nitrobenzyl)piperazine primarily relates to its potential interactions within biological systems:
Studies have indicated that modifications on the piperazine core can lead to varied biological activities, making it a subject of interest in drug design .
The physical and chemical properties of 1-Boc-4-(4-Nitrobenzyl)piperazine are critical for understanding its behavior in different environments:
The applications of 1-Boc-4-(4-Nitrobenzyl)piperazine span various fields:
Systematic Nomenclature:The IUPAC name is tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate, reflecting its three core components:
Molecular Formula & Mass:
Structural Characteristics:
Table 1: Key Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 130636-61-2 (primary); 182618-86-6 (alternate, disputed) [3] [7] |
| InChIKey | XWWBHMXIEAVTGS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N+[O-] |
| PubChem CID | 23506946 |
Table 2: Structural Comparison with Key Analogs
| Compound | Bonding to Piperazine | Molecular Formula | Molecular Weight | |
|---|---|---|---|---|
| 1-Boc-4-(4-Nitrobenzyl)piperazine | -CH₂-C₆H₄-NO₂ (benzyl) | C₁₆H₂₃N₃O₄ | 321.37 g/mol | |
| 1-Boc-4-(4-Nitrophenyl)piperazine | -C₆H₄-NO₂ (phenyl) | C₁₅H₂₁N₃O₄ | 307.34 g/mol | |
| 1-Boc-4-(4-Bromophenyl)piperazine | -C₆H₄-Br (phenyl) | C₁₅H₂₁BrN₂O₂ | 341.25 g/mol | [3] [5] [7] |
Piperazine derivatives gained prominence in the mid-20th century as scaffolds for neuropharmacological agents (e.g., antihistamines, antipsychotics). The introduction of Boc-protected nitrobenzyl-piperazine emerged in the 1990s alongside advances in protective group strategies for heterocyclic amines. Key developments include:
This compound filled a niche between N-arylpiperazines (e.g., 1-Boc-4-(4-nitrophenyl)piperazine, CAS 182618-86-6) and N-alkylpiperazines, offering superior steric flexibility for nucleophilic reactions at the benzylic position [7] [9].
The orthogonal reactivity of the Boc and nitrobenzyl groups enables sequential modifications critical for complex molecule assembly:
Orthogonal Deprotection/Modification:
Key Synthetic Applications:1. Pharmaceutical Intermediates:- Synthesis of kinase inhibitors via reductive amination at the benzylamine position.- Building block for serotonin/dopamine receptor ligands, leveraging piperazine’s affinity for CNS targets [5] [8].
Table 3: Synthetic Pathways Enabled by 1-Boc-4-(4-Nitrobenzyl)piperazine
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 0.5–2 h | 1-(4-Nitrobenzyl)piperazine | Amine alkylation/acylation |
| Nitro Reduction | 10% Pd/C, H₂ (1 atm), MeOH | 1-Boc-4-(4-Aminobenzyl)piperazine | Diazotization, Schiff base formation |
| Simultaneous Modification | NaH, then R-X (alkyl halide) | N1-Alkylated derivatives | Library synthesis for screening |
This scaffold’s versatility is enhanced by commercial availability (purity: 97–98%) and stability under standard storage (sealed, 2–8°C) [2] [4] [9].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7